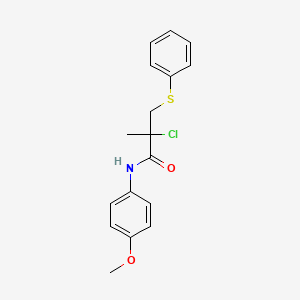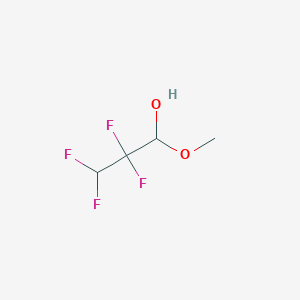
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol is a fluorinated organic compound with the molecular formula C4H6F4O2 and a molecular weight of 162.083 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to a propanol backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with methanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but lacks the methoxy group.
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Contains more fluorine atoms and a different arrangement of functional groups.
Uniqueness
2,2,3,3-Tetrafluoro-1-methoxypropan-1-ol is unique due to its combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
88332-83-6 |
|---|---|
Molekularformel |
C4H6F4O2 |
Molekulargewicht |
162.08 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-1-methoxypropan-1-ol |
InChI |
InChI=1S/C4H6F4O2/c1-10-3(9)4(7,8)2(5)6/h2-3,9H,1H3 |
InChI-Schlüssel |
NROWOTXAFJQSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


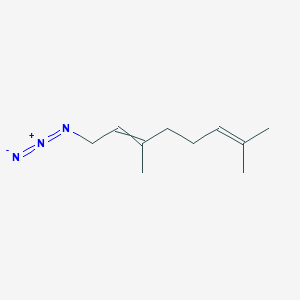
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

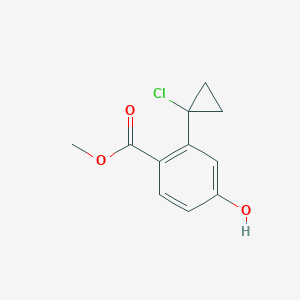
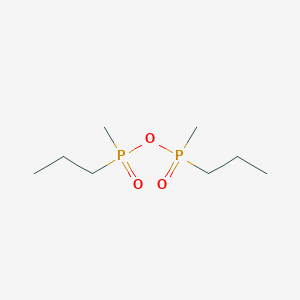
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
